N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClFN3O2S and its molecular weight is 409.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The affected biochemical pathway is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound prevents the formation of pro-inflammatory mediators from arachidonic acid . This results in a decrease in inflammation and associated symptoms .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes, leading to a reduction in the production of pro-inflammatory mediators . This results in a decrease in inflammation and associated symptoms .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-15(14)20)19-21-16-12-13(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNJDHAKKCLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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